molecular formula C9H8BrFO2 B14759506 4-Bromo-2-fluoro-3-methoxy-5-methylbenzaldehyde

4-Bromo-2-fluoro-3-methoxy-5-methylbenzaldehyde

Cat. No.: B14759506
M. Wt: 247.06 g/mol
InChI Key: QCHDSTBSXGGTHS-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-methoxy-5-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H8BrFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-methoxy-5-methylbenzaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluoro-3-methoxy-5-methylbenzaldehyde. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-methoxy-5-methylbenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 4-Bromo-2-fluoro-3-methoxy-5-methylbenzoic acid.

    Reduction: 4-Bromo-2-fluoro-3-methoxy-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-fluoro-3-methoxy-5-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-methoxy-5-methylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The presence of electron-withdrawing groups like bromine and fluorine can influence the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-5-methoxybenzaldehyde
  • 4-Bromo-2-fluoro-3-methoxybenzaldehyde
  • 4-Bromo-2-fluoro-5-methylbenzaldehyde

Uniqueness

4-Bromo-2-fluoro-3-methoxy-5-methylbenzaldehyde is unique due to the specific combination of substituents on the benzene ring. The presence of both bromine and fluorine atoms, along with methoxy and methyl groups, provides a distinct electronic and steric environment that can influence its reactivity and interactions in chemical and biological systems .

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

4-bromo-2-fluoro-3-methoxy-5-methylbenzaldehyde

InChI

InChI=1S/C9H8BrFO2/c1-5-3-6(4-12)8(11)9(13-2)7(5)10/h3-4H,1-2H3

InChI Key

QCHDSTBSXGGTHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Br)OC)F)C=O

Origin of Product

United States

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